molecular formula C18H16N2O B14435113 2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one CAS No. 76696-79-2

2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one

Cat. No.: B14435113
CAS No.: 76696-79-2
M. Wt: 276.3 g/mol
InChI Key: YQNBIXHEMKKJLK-UHFFFAOYSA-N
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Description

2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one is a heterocyclic compound that features a fused pyrroloimidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrroline with substituted benzaldehydes in the presence of a catalyst. The reaction is usually carried out in a solvent such as dichloromethane or methanol, and the cyclization is facilitated by the addition of formic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of biochemical pathways related to inflammation, cell proliferation, or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar nitrogen-containing ring structures.

    Benzimidazole: Contains a fused benzene and imidazole ring, similar to the pyrroloimidazole structure.

    Pyrrole: Another nitrogen-containing heterocycle that can be a precursor to more complex structures.

Uniqueness

2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one is unique due to its fused ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .

Properties

CAS No.

76696-79-2

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2,6-diphenyl-2,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-3-one

InChI

InChI=1S/C18H16N2O/c21-18-17(14-9-5-2-6-10-14)19-16-11-15(12-20(16)18)13-7-3-1-4-8-13/h1-10,15,17H,11-12H2

InChI Key

YQNBIXHEMKKJLK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1=NC(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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